Methyl 3-(2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamido)thiophene-2-carboxylate
Description
Methyl 3-(2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamido)thiophene-2-carboxylate is a heterocyclic compound featuring a thiophene core substituted with a methyl carboxylate group at position 2 and an acetamido moiety at position 2. The acetamido group is further linked via a sulfanyl bridge to a pyrazine ring bearing a 4-phenylpiperazine substituent.
Properties
IUPAC Name |
methyl 3-[[2-[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanylacetyl]amino]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O3S2/c1-30-22(29)19-17(7-14-31-19)25-18(28)15-32-21-20(23-8-9-24-21)27-12-10-26(11-13-27)16-5-3-2-4-6-16/h2-9,14H,10-13,15H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQOVQKKUVWBNQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)CSC2=NC=CN=C2N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamido)thiophene-2-carboxylate typically involves multiple steps. One common approach is to start with the thiophene-2-carboxylate, which undergoes a series of reactions including acylation, amination, and thioether formation. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time. The goal is to achieve a consistent and high-quality product suitable for pharmaceutical applications.
Chemical Reactions Analysis
Reactivity of the Sulfanyl (Thioether) Group
The sulfanyl (-S-) bridge is a key reactive site, enabling oxidation and nucleophilic substitution.
| Reaction Type | Conditions/Reagents | Product | Yield | References |
|---|---|---|---|---|
| Oxidation to Sulfone | KMnO₄ or H₂O₂ in acidic/neutral media | Sulfonyl group (-SO₂-) | 75–85% | |
| Alkylation | Alkyl halides, NaH/DMF | Thioether derivatives | 60–78% |
Mechanistic Insights :
-
Oxidation : The thioether undergoes stepwise oxidation to sulfoxide (R-SO-R) and sulfone (R-SO₂-R) using KMnO₄ or H₂O₂. The reaction is pH-dependent, with neutral conditions favoring sulfone formation.
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Alkylation : Sodium hydride (NaH) deprotonates the sulfur atom, enabling nucleophilic attack on alkyl halides (e.g., methyl iodide).
Hydrolysis of the Methyl Ester
The methyl ester at the thiophene-2-carboxylate position is susceptible to hydrolysis.
| Reaction Type | Conditions | Product | Yield | References |
|---|---|---|---|---|
| Basic Hydrolysis | NaOH (1M), H₂O/EtOH, reflux | Thiophene-2-carboxylic acid | 90–95% | |
| Acidic Hydrolysis | HCl (6M), reflux | Thiophene-2-carboxylic acid | 85–88% |
Applications :
Amide Bond Reactivity
The acetamido group (-NH-C(O)-CH₂-S-) participates in hydrolysis and condensation.
| Reaction Type | Conditions | Product | Yield | References |
|---|---|---|---|---|
| Acidic Hydrolysis | H₂SO₄ (conc.), 100°C | Acetic acid + Thiophene-3-amine | 70% | |
| Condensation | Carbodiimides (EDC), R-COOH | Peptide derivatives | 65–80% |
Mechanistic Notes :
Modification of the 4-Phenylpiperazine Substituent
The piperazine ring undergoes alkylation, acylation, and deprotection.
| Reaction Type | Reagents | Product | Yield | References |
|---|---|---|---|---|
| N-Alkylation | Alkyl halides, K₂CO₃ | N-Alkylpiperazine | 60–75% | |
| Boc Deprotection | TFA/DCM | Free piperazine | 90% |
Key Findings :
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The secondary amine in piperazine reacts with alkyl halides under basic conditions (K₂CO₃) .
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Boc-protected analogs (if present) are cleaved with trifluoroacetic acid (TFA) .
Pyrazine Ring Functionalization
The pyrazine ring supports electrophilic substitution and cross-coupling.
| Reaction Type | Reagents/Catalyst | Product | Yield | References |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, Aryl boronic acid | Biaryl derivatives | 50–70% | |
| Nitration | HNO₃/H₂SO₄ | Nitropyrazine | 40–60% |
Notes :
-
Palladium-catalyzed cross-coupling introduces aryl/heteroaryl groups at the pyrazine’s C-5 position .
Thiophene Ring Reactions
The thiophene core participates in electrophilic substitution (e.g., halogenation).
| Reaction Type | Reagents | Product | Yield | References |
|---|---|---|---|---|
| Bromination | Br₂/FeCl₃ | 4-Bromo-thiophene | 55–65% | |
| Sulfonation | SO₃/H₂SO₄ | Thiophenesulfonic acid | 50% |
Applications :
Microwave-Assisted Reactions
Microwave irradiation enhances reaction efficiency for cyclization and coupling.
| Reaction Type | Conditions | Product | Yield | Time | References |
|---|---|---|---|---|---|
| Cyclization | MW, 150°C | Fused heterocycles | 75% | 10 min | |
| Amide Coupling | MW, DMF | Peptide analogs | 80% | 15 min |
Scientific Research Applications
Methyl 3-(2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamido)thiophene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological macromolecules.
Medicine: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-(2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamido)thiophene-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Features
The compound’s uniqueness lies in its combination of a thiophene-carboxylate backbone, a sulfanyl-acetamido linker, and a pyrazine-phenylpiperazine system. Below is a comparative analysis with structurally related compounds from literature:
Table 1: Structural Comparison of Thiophene-Based Derivatives
Substituent-Driven Property Differences
Phenylpiperazine vs. Methylpiperazine :
- The target compound’s phenylpiperazine group enhances lipophilicity compared to the methylpiperazine in the analog from . This may improve blood-brain barrier penetration and receptor affinity but could reduce aqueous solubility.
- Methylpiperazine () may offer better metabolic stability due to reduced steric hindrance and absence of aromatic rings prone to oxidative metabolism.
Sulfanyl Linker vs. In contrast, the propanamido linker in ’s compound provides flexibility but lacks sulfur’s electronegativity .
Pyrazine vs. Pyrazolopyrimidine :
Inferred Pharmacological Profiles
- The sulfanyl group may confer resistance to esterase-mediated hydrolysis of the methyl carboxylate.
- Compound: Fluorine atoms and chromenone moiety imply enhanced bioavailability and possible anticancer or anti-inflammatory activity .
- Compound : Ethyl ester and methylpiperazine may prioritize peripheral over CNS effects due to reduced lipophilicity .
Biological Activity
Methyl 3-(2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamido)thiophene-2-carboxylate is a complex compound that exhibits a range of biological activities. This article delves into its synthesis, characterization, and various biological effects, supported by data tables and relevant research findings.
Compound Structure and Synthesis
The compound can be classified as a thiophene derivative, which is known for its diverse biological activities. The synthesis typically involves the reaction of thiophene derivatives with piperazine and pyrazine components, leading to the formation of the target molecule.
Biological Activities
Thiophene derivatives, including the compound , have been studied for their potential therapeutic applications. The following are key biological activities associated with this class of compounds:
- Antimicrobial Activity : Thiophene derivatives have shown promising antimicrobial properties against various bacterial strains. For instance, studies indicate that certain thiophene compounds exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria .
- Anticancer Properties : Some thiophene derivatives have been evaluated for their anticancer activity. Research has demonstrated that these compounds can inhibit the proliferation of cancer cell lines, including prostate cancer cells (PC-3) and others .
- Neuropharmacological Effects : The piperazine moiety in the compound suggests potential neuropharmacological applications. Piperazine derivatives have been reported to inhibit acetylcholinesterase, which is crucial in treating neurodegenerative diseases like Alzheimer's .
- Anti-inflammatory Activity : Thiophene derivatives are also recognized for their anti-inflammatory properties, which may be beneficial in treating conditions characterized by inflammation .
Table 1: Summary of Biological Activities of Thiophene Derivatives
| Activity Type | Example Compounds | Mechanism/Notes |
|---|---|---|
| Antimicrobial | Various thiophenes | Effective against Gram-positive and Gram-negative bacteria |
| Anticancer | Thiophene-based compounds | Inhibition of cancer cell proliferation |
| Neuropharmacological | Piperazine derivatives | Inhibition of acetylcholinesterase |
| Anti-inflammatory | Selected thiophenes | Reduction of inflammatory markers |
Detailed Research Findings
- Antimicrobial Studies : A study evaluated a series of thiophene derivatives for their antibacterial activity using the disk diffusion method. Compounds with electron-withdrawing groups showed enhanced activity against Staphylococcus aureus and Escherichia coli compared to standard antibiotics like amoxicillin .
- Anticancer Evaluation : In vitro assays on PC-3 prostate cancer cells revealed that specific thiophene derivatives significantly reduced cell viability, indicating potential as anticancer agents. The mechanism appears to involve apoptosis induction and cell cycle arrest .
- Neuropharmacological Assessment : Virtual screening of piperazine-containing compounds demonstrated their ability to bind at critical sites on acetylcholinesterase, suggesting their potential as therapeutic agents for cognitive disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
